1-Azido-1,2-benziodoxol-3(1H)-one

Catalog No.
S1496929
CAS No.
160732-56-9
M.F
C7H4IN3O2
M. Wt
289.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-1,2-benziodoxol-3(1H)-one

CAS Number

160732-56-9

Product Name

1-Azido-1,2-benziodoxol-3(1H)-one

IUPAC Name

1-azido-1λ3,2-benziodoxol-3-one

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

InChI

InChI=1S/C7H4IN3O2/c9-11-10-8-6-4-2-1-3-5(6)7(12)13-8/h1-4H

InChI Key

XRUIUFFBFTVHKT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OI2N=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2#[N+]N=[N-]

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OI2N=[N+]=[N-]

Azide Source for C-H Azidation:

One of the most prominent uses of 1-Azido-1,2-benziodoxol-3(1H)-one is as a source of the azide group (N₃) for C-H azidation reactions. This reaction introduces an azide functionality directly onto an unactivated C-H bond. This method offers several advantages over traditional azide introduction methods, including:

  • Late-stage functionalization: It allows for the introduction of the azide group at a later stage of molecule synthesis, providing more flexibility and avoiding the need for protecting groups.
  • Iron-catalysis: The reaction is typically catalyzed by iron, making it readily accessible and cost-effective compared to other transition metal-catalyzed methods.

Precursor for Other Functional Groups:

The azide group introduced by 1-Azido-1,2-benziodoxol-3(1H)-one can be further transformed into various other functional groups through subsequent reactions. These transformations allow for the introduction of diverse functionalities onto organic molecules, expanding their synthetic potential. Some examples include:

  • Amines: The azide group can be readily reduced to a primary amine using various reducing agents.
  • Amides: Through acylation reactions, the azide can be converted into an amide, introducing a carbonyl group and a nitrogen atom.
  • Triazoles: Cycloaddition reactions with alkynes can yield 1,2,3-triazoles, a versatile heterocyclic ring system.

Other Applications:

Beyond C-H azidation, 1-Azido-1,2-benziodoxol-3(1H)-one has been explored for various other applications in organic synthesis, including:

  • Dehalogenation: It can be used to remove halogen atoms (Cl, Br, I) from organic molecules.
  • Oxidative coupling: It can mediate the coupling of two organic fragments under oxidative conditions.

1-Azido-1,2-benziodoxol-3(1H)-one is a chemical compound characterized by the molecular formula C₇H₄IN₃O. It features a benziodoxole structure, which is a bicyclic compound containing an iodine atom bonded to a benzene ring and an azido group (-N₃) at the 1-position. This compound is known for its reactivity and is utilized in various

1-Azido-1,2-benziodoxol-3(1H)-one is primarily involved in electrophilic azidation reactions. It can react with various substrates, including alkenes and alkynes, to introduce azide groups into organic molecules. The mechanism typically involves the generation of radical species that facilitate the formation of C-N bonds through hydrogen atom abstraction and subsequent radical recombination . Additionally, this compound can undergo oxidation and halogenation reactions due to its electrophilic nature.

While specific biological activities of 1-Azido-1,2-benziodoxol-3(1H)-one are not extensively documented, compounds with similar structures have been investigated for their potential pharmacological properties. The introduction of azide groups can enhance the biological activity of organic compounds by enabling further modifications that may improve interactions with biological targets. Some studies suggest that azides may play roles in bioorthogonal chemistry, allowing for selective labeling and imaging in biological systems .

The synthesis of 1-Azido-1,2-benziodoxol-3(1H)-one can be achieved through several methods:

  • Reaction with Azidotrimethylsilane: This method involves reacting 1,2-benziodoxol-3(1H)-one with azidotrimethylsilane in solvents such as acetonitrile or dichloromethane. This reaction typically requires mild conditions and can yield high purity products .
  • Iron-Catalyzed Azidation: Recent studies have demonstrated the use of iron(II) complexes as catalysts for the azidation of C(sp³)─H bonds using 1-Azido-1,2-benziodoxol-3(1H)-one as the azide source. This approach highlights the compound's utility in facilitating selective transformations under mild conditions .

1-Azido-1,2-benziodoxol-3(1H)-one has several applications in synthetic organic chemistry:

  • Electrophilic Azidonation: It serves as a reagent for introducing azide groups into various organic substrates, which can be further transformed into amines or other functional groups.
  • Chemical Probes: Due to its reactivity, this compound can be used as a chemical probe in mechanistic studies to understand reaction pathways involving radicals and electrophiles.

Interaction studies involving 1-Azido-1,2-benziodoxol-3(1H)-one often focus on its reactivity with different substrates. The ability to selectively introduce azide groups into complex molecules makes it valuable for exploring reaction mechanisms and developing new synthetic methodologies. Furthermore, its interactions with iron catalysts have been investigated to improve selectivity and efficiency in azidation reactions .

Several compounds share structural or functional similarities with 1-Azido-1,2-benziodoxol-3(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-2-(trifluoromethyl)benzeneContains bromine and trifluoromethyl groupsUsed in electrophilic aromatic substitution
2-Azidoacetic acidContains an azide group attached to acetic acidUseful in peptide synthesis
4-Azidobenzenesulfonic acidAn azide group attached to a sulfonic acidEmployed in coupling reactions
IodoacetamideContains an iodine atom bonded to an acetamideUsed for labeling proteins via covalent bonding

These compounds highlight the unique position of 1-Azido-1,2-benziodoxol-3(1H)-one within the context of azide chemistry. Its distinctive benziodoxole structure allows for versatile applications in organic synthesis that may not be achievable with simpler azides or halides.

XLogP3

3.7

Dates

Modify: 2024-04-14

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